10-Guanidinodecanoic acid
Description
10-Guanidinodecanoic acid is a medium-chain fatty acid derivative featuring a guanidino group (-NH-C(NH)-NH₂) at the 10th carbon position. Its molecular formula is C₁₀H₂₁N₃O₂, with a molecular weight of 215.3 g/mol.
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
10-(diaminomethylideneamino)decanoic acid |
InChI |
InChI=1S/C11H23N3O2/c12-11(13)14-9-7-5-3-1-2-4-6-8-10(15)16/h1-9H2,(H,15,16)(H4,12,13,14) |
InChI Key |
AOOCEOFNLNQUGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN=C(N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical acid-base and nucleophilic acyl substitution reactions, as observed in decanoic acid derivatives :
Reactivity of the Guanidino Group
The guanidino group’s high pKa (~12–13) enables protonation and participation in hydrogen bonding or coordination chemistry :
Interactions Between Functional Groups
The proximity of the guanidino and carboxylic acid groups may lead to intramolecular interactions :
-
pH-Dependent Behavior : At neutral pH, the guanidino group remains protonated, while the carboxylic acid is deprotonated, creating a zwitterionic structure.
-
Self-Assembly : Hydrogen bonding between guanidino and carboxylate groups could drive micelle or vesicle formation in aqueous solutions .
Biological and Industrial Implications
While direct studies on 10-guanidinodecanoic acid are lacking, insights from analogous compounds suggest:
-
Membrane Interactions : The fatty acid chain may anchor the molecule to lipid bilayers, with the guanidino group mediating cellular uptake (similar to arginine-rich peptides) .
-
Homocysteine Modulation : Guanidinoacetic acid (GAA) influences homocysteine metabolism ; this compound might exhibit similar methyl-group transfer activity.
-
Biocatalysis : Decanoic acid derivatives undergo ω-oxidation , but the guanidino group could inhibit enzymatic pathways due to steric or electronic effects.
Synthetic Considerations
Potential synthetic routes include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to 10-guanidinodecanoic acid:
Key Differences
- Functional Groups: The guanidino group in this compound distinguishes it from other fatty acids, enabling ionic interactions and increased polarity.
- Hazards: 10-Undecenoic and undecanoic acids exhibit skin/eye irritation risks , whereas decanoic acid is generally non-hazardous .
Physicochemical Properties
- Solubility: The guanidino group enhances water solubility compared to saturated analogs like decanoic acid, which is hydrophobic.
- Melting Points: Linear saturated acids (e.g., decanoic acid, MP ≈ 31°C ) have higher melting points than unsaturated or branched variants (e.g., 10-undecenoic acid, MP ≈ 24°C ).
Research Findings and Discrepancies
- Hazard Classification Conflicts: Undecanoic acid (CAS 112-37-8) is classified as hazardous in one source but non-hazardous in another , likely due to differences in purity or regulatory interpretations.
- Ecological Data : Most compounds lack detailed ecotoxicity profiles, highlighting a research gap .
Q & A
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., assay pH, solvent DMSO concentration). Replicate studies under harmonized conditions and apply statistical tools like ANOVA with post-hoc tests to quantify variability. Use sensitivity analyses to assess outlier impacts .
- Case Study : If Study A reports antibacterial activity (MIC = 10 µM) and Study B shows no effect, re-test both protocols using identical bacterial strains and growth media .
Q. What computational strategies predict this compound’s interactions with microbial enzyme targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like FabI enoyl-ACP reductase. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Cross-correlate with experimental IC₅₀ data .
- Data Interpretation : Calculate binding free energies (ΔG) and compare with mutagenesis studies to identify critical residues .
Q. How can researchers optimize this compound’s thermodynamic stability for in vivo applications?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure melting points and degradation kinetics. Modify the alkyl chain length or introduce protective groups (e.g., methyl esters) to enhance stability. Validate via accelerated stability testing .
- Advanced Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict stability based on molecular descriptors .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., guanidine position, chain length). Test bioactivity in high-throughput assays and apply multivariate analysis (e.g., PCA) to identify critical structural features. Use cheminformatics tools like Schrodinger’s Canvas for SAR visualization .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Perform dose-ranging studies in animal models and correlate with in vitro IC₅₀. Use PBPK modeling to extrapolate human efficacy .
- Data Integration : Apply Hill coefficients to assess dose-response curve steepness and identify bioavailability bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
